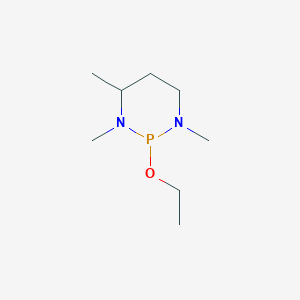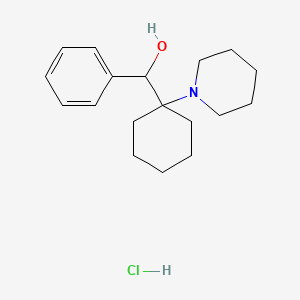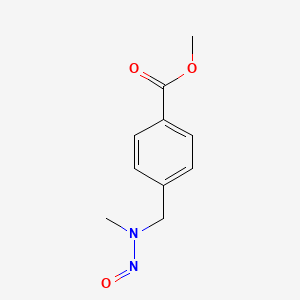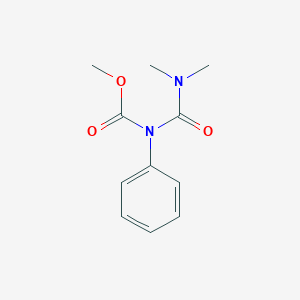![molecular formula C9H6N2O4 B14339705 1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)
1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid typically involves multi-step processes. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted aldehydes can be reacted with pyrrole derivatives in the presence of catalysts like potassium hydroxide in methanol at elevated temperatures . Industrial production methods may involve optimized versions of these laboratory-scale reactions to ensure higher yields and purity.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The biological activity of 1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid is primarily attributed to its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration. This inhibition occurs through the binding of the compound to the receptor’s active site, preventing the activation of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid can be compared with other heterocyclic compounds such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the carboxylic acid groups, making it less versatile in certain chemical reactions.
1H-Pyrrolo[3,4-c]pyridine: Features a different ring fusion pattern, leading to distinct biological activities and chemical properties.
7-Azaindole: Similar in structure but differs in the position of nitrogen atoms, affecting its reactivity and applications.
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)5-3-10-7-4(5)1-2-6(11-7)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYPKFBTFHFYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)



![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)






